molecular formula C14H15N3O3S2 B2524072 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865180-15-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2524072
CAS No.: 865180-15-0
M. Wt: 337.41
InChI Key: PVNVQFYPVDDTBU-PEZBUJJGSA-N
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Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a benzo[d]thiazole-derived compound featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a cyclopropanecarboxamide moiety attached via an imine linkage. The cyclopropane ring introduces steric strain and unique electronic properties, which may influence binding affinity and metabolic stability compared to analogs .

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h2,5-6,8-9H,1,3-4,7H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNVQFYPVDDTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common method involves the cyclization of 2-aminobenzenethiol with α-haloketones to form the benzo[d]thiazole ringThe final step involves the formation of the cyclopropane carboxamide group through cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have investigated its cytotoxic and antibacterial activities, highlighting its potential in treating various diseases .

Medicine

In medicine, this compound is being explored for its potential as an anticancer and antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new treatments for cancer and infectious diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its cytotoxic activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation, while its antibacterial activity may result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Substituent Variations on the Carboxamide Group
  • Target Compound : Cyclopropanecarboxamide group.
  • Analog 1 : (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 887203-06-7) replaces cyclopropane with a 2-(methylsulfonyl)benzamide group. Molecular weight: 451.5 g/mol; Molecular formula: C₁₈H₁₇N₃O₅S₃ .
  • Analog 2 : (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide (CAS 887202-31-5) substitutes cyclopropane with a 2-(methylthio)benzamide group. Molecular weight: 419.5 g/mol; Molecular formula: C₁₈H₁₇N₃O₃S₃ .

The electron-withdrawing methylsulfonyl group in Analog 1 may increase stability but reduce solubility compared to the methylthio group in Analog 2.

(b) Thiazolo-Pyrimidine Derivatives

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and its 4-cyanobenzylidene analog (11b) () share a thiazole-pyrimidine core but lack the sulfamoyl and cyclopropane groups. These compounds exhibit moderate yields (68%) and distinct spectral profiles (e.g., IR nitrile peaks at ~2,219 cm⁻¹) .

Key Insight : The absence of a sulfamoyl group in these derivatives may limit their solubility in polar solvents compared to the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data
Target Compound Not provided Not provided Cyclopropanecarboxamide, Allyl N/A
Analog 1 (CAS 887203-06-7) C₁₈H₁₇N₃O₅S₃ 451.5 2-(Methylsulfonyl)benzamide Smiles: C=CCn1c(=NC(=O)c2ccccc2S(=O)(=O)C)sc2cc(S(N)(=O)=O)ccc21
Analog 2 (CAS 887202-31-5) C₁₈H₁₇N₃O₃S₃ 419.5 2-(Methylthio)benzamide Smiles: C=CCn1c(=NC(=O)c2ccccc2SC)sc2cc(S(N)(=O)=O)ccc21
N-(Thiazol-2-yl)cyclopropanecarboxamide C₇H₇N₃OS 197.2 Cyclopropanecarboxamide Fungicidal activity noted

Key Observations :

  • The cyclopropane-containing analog in (C₇H₇N₃OS) has a significantly lower molecular weight (197.2 g/mol) and demonstrated fungicidal activity, suggesting that the cyclopropane group may enhance bioactivity .
  • The target compound’s sulfamoyl group likely improves water solubility compared to non-sulfonated analogs.

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse therapeutic applications, including antimicrobial and anticancer properties. The structural features of this compound suggest various mechanisms of action and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of 419.5 g/mol. Its structure includes a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its potential biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₃
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Antimicrobial Properties

Sulfonamide derivatives, including this compound, are well-documented for their antibacterial properties. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting bacteriostatic effects. Preliminary studies suggest that this compound may exhibit activity against various Gram-positive and Gram-negative bacteria, although specific data on its efficacy is still emerging.

Anticancer Activity

Research into related compounds indicates that this compound may possess anticancer properties. The thiazole and sulfonamide components have been associated with the inhibition of tumor cell proliferation in various cancer cell lines. For instance, studies on similar thiazole derivatives have shown activity against breast and colon cancer cell lines, suggesting a potential for this compound in cancer therapy.

The precise mechanism of action for this compound is not fully elucidated but is likely multifaceted. Potential mechanisms include:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding : Modulation of receptor activity that affects cell signaling pathways.
  • Cell Cycle Disruption : Induction of apoptosis in cancer cells by disrupting normal cell cycle regulation.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that thiazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar compounds may share this property .
  • Antibacterial Activity Assessment : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives show broad-spectrum antibacterial activity, reinforcing the potential efficacy of this compound .

Q & A

Q. What are the established synthetic pathways for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or transition metal-catalyzed coupling .
  • Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous conditions to introduce the sulfonamide group .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Yield optimization requires precise control of solvent polarity and reaction time .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the allyl group (~5–6 ppm) and sulfonamide protons (~7.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination confirms molecular formula (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the (Z)-configuration of the imine moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Key strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoylation efficiency, while dichloromethane minimizes side reactions during allylation .
  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reactions for allyl group introduction .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) during cyclization reduces byproduct formation .
  • In-line Analytics : HPLC monitoring (C18 column, acetonitrile/water gradient) tracks intermediate purity .

Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer effects) be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability. Robust protocols include:
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC determination) and MTT assays for cytotoxicity, with positive controls (e.g., doxorubicin) .
  • Targeted Profiling : Screen against specific enzymes (e.g., carbonic anhydrase for sulfonamide activity) to isolate mechanisms .
  • Metabolomic Studies : LC-MS/MS identifies metabolites to rule off-target effects .

Q. What strategies address the compound’s stability challenges under physiological conditions?

  • Methodological Answer : Stability is influenced by:
  • pH Sensitivity : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC quantification. The sulfonamide group is prone to hydrolysis in acidic conditions .
  • Light/Oxygen Exposure : Store in amber vials under argon. TGA/DSC analyses determine thermal decomposition thresholds .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the allyl moiety to enhance serum stability .

Application-Focused Questions

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Methodological Answer :
  • Cell Lines : Use NCI-60 panel for broad screening. Prioritize leukemia (K562) and solid tumors (MCF-7) based on thiazole derivative activity .
  • Mechanistic Studies :
  • Apoptosis Assays : Annexin V/PI staining via flow cytometry.
  • Kinase Inhibition : Screen against EGFR or VEGFR2 using recombinant enzymes and ATP-competitive ELISA .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HJE for carbonic anhydrase). The sulfonamide group shows high affinity for zinc-containing active sites .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

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